molecular formula C14H20ClNO2 B11850119 tert-Butyl 3-(2-chloroethyl)benzylcarbamate

tert-Butyl 3-(2-chloroethyl)benzylcarbamate

Cat. No.: B11850119
M. Wt: 269.77 g/mol
InChI Key: NIPBQVKFLUPVOJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chloroethyl)benzylcarbamate: is an organic compound with the molecular formula C14H20ClNO2. It is a derivative of benzylcarbamate, featuring a tert-butyl group and a 2-chloroethyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-chloroethyl)benzylcarbamate typically involves the reaction of 3-(2-chloroethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and minimize impurities. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-chloroethyl)benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or other substituted derivatives are formed.

    Oxidation Products: Oxidation typically yields carbamates or corresponding acids.

    Reduction Products: Reduction leads to the formation of amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is investigated for its potential as a building block in the synthesis of bioactive molecules. It may be used in the design of prodrugs or as a protecting group in peptide synthesis .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds makes it a valuable asset in chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chloroethyl)benzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The chloroethyl group is particularly reactive, allowing for various substitution reactions. The benzylcarbamate moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-aminoethyl)benzylcarbamate
  • tert-Butyl alcohol

Comparison: tert-Butyl 3-(2-chloroethyl)benzylcarbamate is unique due to its specific substitution pattern on the benzylcarbamate framework. Compared to tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate, it has a different core structure, leading to distinct reactivity and applications.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

tert-butyl N-[[3-(2-chloroethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-10-12-6-4-5-11(9-12)7-8-15/h4-6,9H,7-8,10H2,1-3H3,(H,16,17)

InChI Key

NIPBQVKFLUPVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CCCl

Origin of Product

United States

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